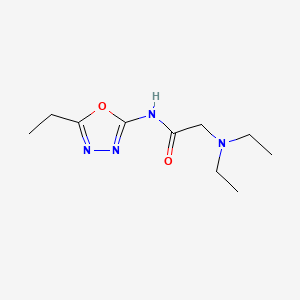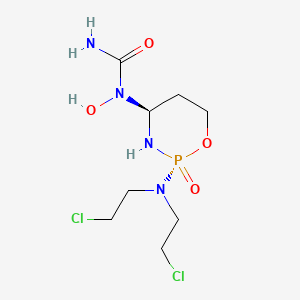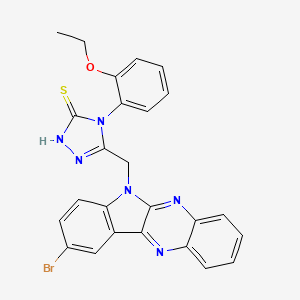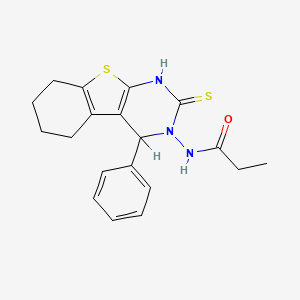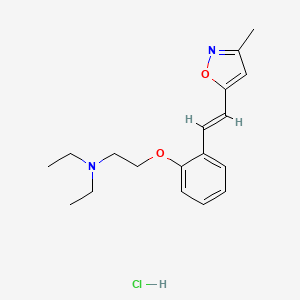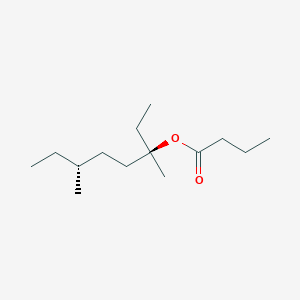
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C10H16N2O.ClH . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropropenyl group, and an O-methyloxime moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tetrahydropropenyl Group: The tetrahydropropenyl group is introduced via a hydrogenation reaction.
Formation of the O-Methyloxime Moiety: The O-methyloxime moiety is formed through the reaction of the aldehyde group with methoxyamine hydrochloride under acidic conditions.
Final Assembly: The final compound is assembled by combining the pyridine ring, tetrahydropropenyl group, and O-methyloxime moiety under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the tetrahydropropenyl and O-methyloxime groups.
1,2,5,6-Tetrahydropyridine: Does not contain the pyridinecarboxaldehyde moiety.
O-Methyloxime Derivatives: Similar in structure but may have different substituents.
Uniqueness
The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
139886-10-5 |
|---|---|
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
(E)-N-methoxy-1-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-6-12-7-4-5-10(9-12)8-11-13-2;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
Clé InChI |
YYQWFORHGBXMQG-YGCVIUNWSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)CC=C.Cl |
SMILES canonique |
CON=CC1=CCCN(C1)CC=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


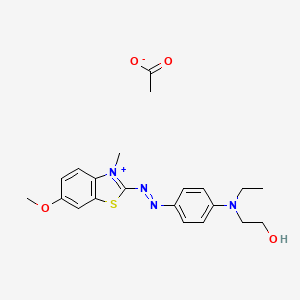

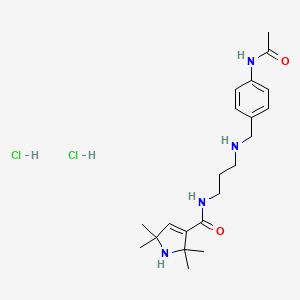
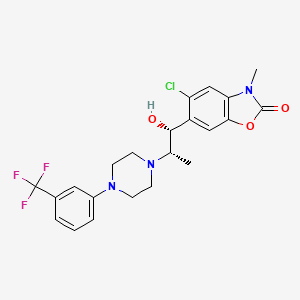
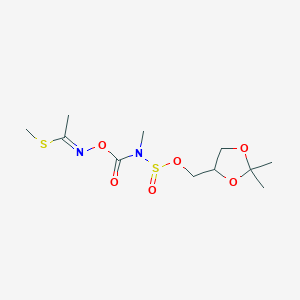
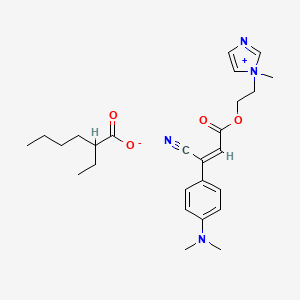

![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
